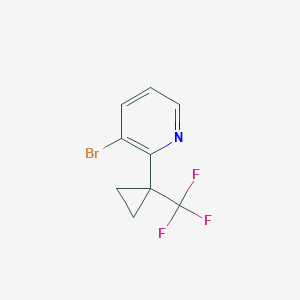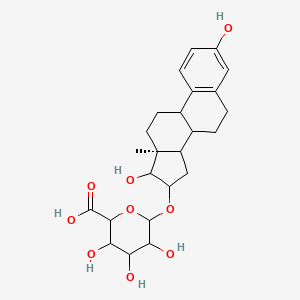
4-Bromo-4-cyanobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4-cyanobiphenyl is an organic compound with the molecular formula C13H8BrN. It is a derivative of biphenyl, where one phenyl ring is substituted with a bromine atom and the other with a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-cyanobiphenyl typically involves the bromination of biphenyl followed by a cyanation reaction. One common method involves the use of bromine and a suitable solvent to introduce the bromine atom into the biphenyl structure. This is followed by a reaction with cupric cyanide to introduce the cyano group .
Industrial Production Methods: For industrial production, a more efficient method involves the use of dibenzoyl chloride and ammonia gas to form biphenyl acyl amine, which is then dehydrated to form 4-cyanobiphenyl. This method is advantageous due to its lower toxicity and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4-cyanobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide or potassium cyanide for cyanation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reducing the cyano group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Reduction Products: Amino derivatives of biphenyl are common products of reduction reactions.
Scientific Research Applications
4-Bromo-4-cyanobiphenyl has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystalline materials due to its ability to form ordered structures.
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including angiotensin II receptor antagonists.
Biological Studies: The compound is used in protein-binding studies to understand interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-4-cyanobiphenyl involves its interaction with molecular targets through its functional groups. The bromine atom and cyano group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its applications in materials science and pharmaceuticals .
Comparison with Similar Compounds
4-Bromo-4’-nitrobiphenyl: Similar in structure but with a nitro group instead of a cyano group.
4-Cyano-4’-methylbiphenyl: Contains a methyl group instead of a bromine atom.
Uniqueness: 4-Bromo-4-cyanobiphenyl is unique due to the presence of both bromine and cyano functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various synthetic applications and research studies .
Properties
Molecular Formula |
C13H10BrN |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-bromo-4-phenylcyclohexa-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C13H10BrN/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
BUIYZVYWHVFVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(C#N)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclopentylacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14805545.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(1-phenylethyl)carbamothioyl]prop-2-enamide](/img/structure/B14805547.png)

![ethyl (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14805557.png)


![3-{[(E)-(4-bromophenyl)methylidene]amino}benzamide](/img/structure/B14805574.png)
![N'~1~,N'~9~-bis{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}nonanedihydrazide](/img/structure/B14805581.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide](/img/structure/B14805588.png)
![3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B14805597.png)

![5-[(3R)-1-(Hydroxyamino)-1-oxo-6-phenylhexan-3-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B14805610.png)

